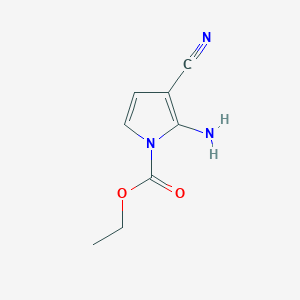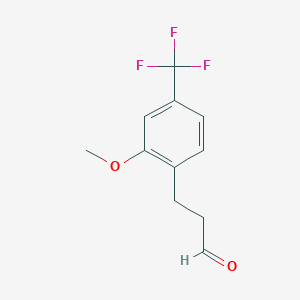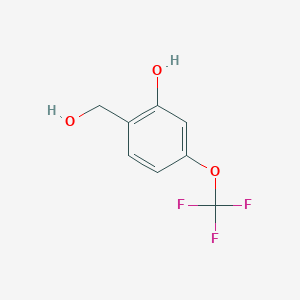![molecular formula C14H22O6 B15231299 Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two 1,3-dioxolane rings fused to a bicyclo[2.2.2]octane core, with two hydroxymethyl groups attached at the 1’ and 4’ positions. The intricate structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursors such as bicyclo[2.2.2]octane derivatives undergo [4+2] cycloaddition with dioxolane derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the dioxolane rings or the bicyclo[2.2.2]octane core.
Substitution: Functional groups on the dioxolane rings or the bicyclo[2.2.2]octane core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the dioxolane rings or the bicyclo[2.2.2]octane core.
Applications De Recherche Scientifique
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl groups can form hydrogen bonds, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: Similar spirocyclic structure but with a bicyclo[2.2.1]heptane core.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is unique due to its dual dioxolane rings and hydroxymethyl groups, which provide distinct reactivity and stability. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H22O6 |
|---|---|
Poids moléculaire |
286.32 g/mol |
InChI |
InChI=1S/C14H22O6/c15-8-11-1-3-12(9-16,4-2-11)13(7-11)19-10-14(20-13)17-5-6-18-14/h15-16H,1-10H2 |
Clé InChI |
IHBVZUFWRUTBGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC23OCC4(O3)OCCO4)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
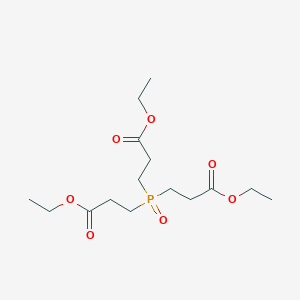

![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
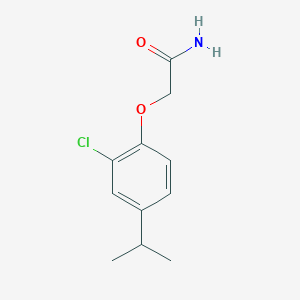
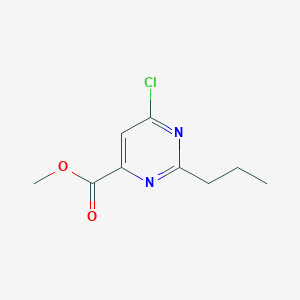
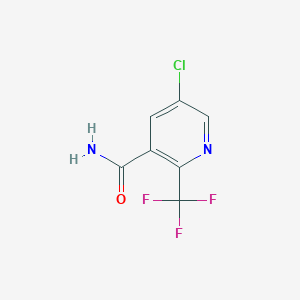
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
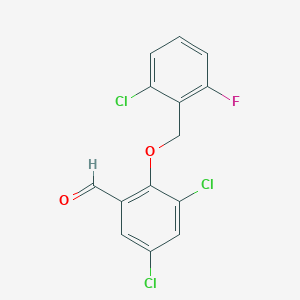

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
